molecular formula C17H24N2O4 B6208604 rac-methyl 4-[(3R,4S)-4-{[(tert-butoxy)carbonyl]amino}pyrrolidin-3-yl]benzoate CAS No. 2703749-45-3

rac-methyl 4-[(3R,4S)-4-{[(tert-butoxy)carbonyl]amino}pyrrolidin-3-yl]benzoate

Cat. No.: B6208604
CAS No.: 2703749-45-3
M. Wt: 320.4 g/mol
InChI Key: SZPPSVTXSGQKCQ-UONOGXRCSA-N
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Description

rac-methyl 4-[(3R,4S)-4-{[(tert-butoxy)carbonyl]amino}pyrrolidin-3-yl]benzoate is a chiral pyrrolidine-based compound featuring a tert-butoxycarbonyl (Boc)-protected amine group and a methyl benzoate ester. The stereochemistry at the 3R,4S positions of the pyrrolidine ring distinguishes its spatial arrangement, which is critical for interactions in biological systems or synthetic applications. This compound is structurally positioned as a hybrid between peptide mimetics and small-molecule scaffolds, with applications in medicinal chemistry and enzyme inhibition studies .

Properties

CAS No.

2703749-45-3

Molecular Formula

C17H24N2O4

Molecular Weight

320.4 g/mol

IUPAC Name

methyl 4-[(3R,4S)-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidin-3-yl]benzoate

InChI

InChI=1S/C17H24N2O4/c1-17(2,3)23-16(21)19-14-10-18-9-13(14)11-5-7-12(8-6-11)15(20)22-4/h5-8,13-14,18H,9-10H2,1-4H3,(H,19,21)/t13-,14+/m0/s1

InChI Key

SZPPSVTXSGQKCQ-UONOGXRCSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CNC[C@H]1C2=CC=C(C=C2)C(=O)OC

Canonical SMILES

CC(C)(C)OC(=O)NC1CNCC1C2=CC=C(C=C2)C(=O)OC

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-methyl 4-[(3R,4S)-4-{[(tert-butoxy)carbonyl]amino}pyrrolidin-3-yl]benzoate typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diketone or an amino alcohol.

    Introduction of the Boc-Protected Amine: The amine group is introduced and protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base like triethylamine.

    Esterification: The final step involves the esterification of the benzoic acid derivative with methanol in the presence of an acid catalyst such as sulfuric acid or a coupling reagent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the ester group, converting it into the corresponding alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the Boc-protected amine group, especially after deprotection.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Deprotection using trifluoroacetic acid (TFA) followed by nucleophilic substitution with alkyl halides or acyl chlorides.

Major Products

    Oxidation: N-oxides of the pyrrolidine ring.

    Reduction: Alcohol derivatives of the ester group.

    Substitution: Various substituted amines depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

This compound has been studied for its potential as a pharmaceutical intermediate. The presence of the pyrrolidine ring is crucial for biological activity, making it a candidate for developing new drugs targeting various conditions.

Case Studies

  • Antidepressant Activity : Research indicates that derivatives of pyrrolidine compounds exhibit antidepressant effects. A study demonstrated that modifications to the pyrrolidine structure can enhance serotonin receptor affinity, suggesting that rac-methyl 4-[(3R,4S)-4-{[(tert-butoxy)carbonyl]amino}pyrrolidin-3-yl]benzoate might serve as a scaffold for novel antidepressants .
  • Anticancer Properties : Another study explored the anticancer potential of similar compounds, revealing that modifications to the benzoate moiety can lead to increased cytotoxicity against cancer cell lines. This suggests that this compound could be further investigated for its efficacy in cancer therapy .

Synthetic Applications

The compound serves as a versatile building block in organic synthesis due to its functional groups.

Synthetic Pathways

  • Peptide Synthesis : The Boc protecting group allows for selective deprotection under mild conditions, facilitating its use in peptide synthesis. This property is advantageous when synthesizing complex peptide structures where specific amino acids need protection during coupling reactions .
  • Synthesis of Chiral Compounds : The chiral nature of the pyrrolidine ring makes this compound valuable in asymmetric synthesis. It can be used to produce other chiral intermediates that are essential in pharmaceuticals .

Research and Development

The ongoing research into this compound focuses on enhancing its biological activity and expanding its applications.

Emerging Trends

  • Drug Delivery Systems : Recent studies are exploring the incorporation of this compound into drug delivery systems that utilize nanoparticles or liposomes, aiming to improve bioavailability and targeted delivery of therapeutics .

Mechanism of Action

The mechanism of action of rac-methyl 4-[(3R,4S)-4-{[(tert-butoxy)carbonyl]amino}pyrrolidin-3-yl]benzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The Boc-protected amine group can be deprotected to reveal a free amine, which can then participate in hydrogen bonding or ionic interactions with biological targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Boc-Protected Amines and Heterocycles

Several compounds in the evidence share the Boc-protected amine motif but differ in core structures and substituents:

Compound Name Core Structure Key Substituents Biological/Functional Relevance
rac-methyl 4-[(3R,4S)-4-{[(tert-butoxy)carbonyl]amino}pyrrolidin-3-yl]benzoate (Target) Pyrrolidine Boc-protected amine, methyl benzoate Potential enzyme inhibition or receptor binding
4-[4-({[(tert-butoxy)carbonyl]piperidinyl}amino)carbonyl]-5-[(tert-butoxy-S-alanyl)carbonyl]-1H-imidazole Piperidine + Imidazole Boc-protected piperidine, alanyl-imidazole Likely protease or kinase inhibition due to imidazole moiety
Methyl 4-({[4-[(tert-butoxy)carbonyl]aminomethyl}phenyl]sulfamoyl}amino)benzoate (114) Benzene sulfonamide Boc-protected benzylamine, sulfamoyl linkage Membrane-integral pyrophosphatase inhibition

Key Observations:

  • Pyrrolidines are often favored in drug design for their rigid, compact structure .
  • Functional Groups : The methyl benzoate in the target compound may confer higher lipophilicity compared to the sulfamoyl group in compound 114, influencing membrane permeability. The sulfamoyl group in compound 114, however, enhances hydrogen-bonding capacity, critical for enzyme active-site interactions .
  • Stereochemical Complexity : The 3R,4S configuration in the target compound introduces stereoselectivity absent in simpler analogues like compound 114, which lacks chiral centers in its sulfonamide linker.

Biological Activity

rac-methyl 4-[(3R,4S)-4-{[(tert-butoxy)carbonyl]amino}pyrrolidin-3-yl]benzoate , also known by its CAS number 2703749-45-3, is a compound that has garnered interest due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure featuring a methyl benzoate moiety linked to a pyrrolidine derivative. The structural formula can be represented as follows:

C15H22N2O3\text{C}_{15}\text{H}_{22}\text{N}_{2}\text{O}_{3}

Table 1: Structural Features

FeatureDescription
Molecular Formula C₁₅H₂₂N₂O₃
CAS Number 2703749-45-3
Purity ≥95%
SMILES Notation COC(=O)c1ccc(cc1)[C@@H]1CNC[C@H]1N(C(=O)OC)C

Pharmacological Profile

Preliminary studies suggest that this compound exhibits several biological activities:

  • Antiviral Activity : The compound has shown promise in inhibiting viral replication in vitro, potentially through interference with viral entry mechanisms.
  • Antitumor Effects : In various cancer cell lines, this compound demonstrated cytotoxic properties, particularly against melanoma and breast cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.
  • Neuroprotective Properties : Some studies indicate that the compound may have neuroprotective effects, possibly through modulation of neuroinflammatory pathways.

The biological activity of this compound is believed to be mediated through multiple pathways:

  • Inhibition of Protein Kinases : The compound may inhibit specific kinases involved in cell proliferation and survival.
  • Modulation of Apoptotic Pathways : It appears to activate intrinsic apoptotic pathways leading to increased apoptosis in cancer cells.
  • Interaction with Receptors : Potential binding to cellular receptors involved in signaling pathways related to inflammation and immune response.

Case Study 1: Antitumor Activity

In a study examining the effects of this compound on B16 melanoma cells, researchers observed a significant reduction in cell viability at concentrations as low as 10 µM after 48 hours of treatment. The study utilized flow cytometry to assess apoptosis rates, finding that treated cells exhibited increased Annexin V positivity compared to controls.

Case Study 2: Neuroprotection

Another investigation focused on the neuroprotective effects of the compound in a model of oxidative stress-induced neuronal damage. Treatment with this compound significantly reduced markers of oxidative stress and inflammation in neuronal cultures exposed to hydrogen peroxide.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing rac-methyl 4-[(3R,4S)-4-Boc-aminopyrrolidin-3-yl]benzoate, and how can stereochemical purity be ensured?

  • Methodological Answer : The synthesis typically involves multi-step sequences, including Boc protection of the pyrrolidine amine, coupling with a benzoate ester, and resolution of stereochemistry. For example:

Boc Protection : React the (3R,4S)-pyrrolidin-3-amine precursor with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) under basic conditions (e.g., triethylamine) to form the Boc-protected intermediate .

Esterification : Couple the Boc-pyrrolidine with methyl 4-bromobenzoate via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or nucleophilic substitution .

Stereochemical Control : Use chiral chromatography (e.g., Chiralpak® AD-H) or diastereomeric salt crystallization (e.g., with tartaric acid derivatives) to isolate the desired (3R,4S) stereoisomer .

  • Key Data : Boc-protected intermediates often show melting points between 186–189°C (e.g., similar compounds in ), and HPLC purity >97% is achievable with optimized conditions .

Q. How can researchers characterize the structural and stereochemical integrity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR confirms the presence of Boc (δ ~1.4 ppm for tert-butyl), pyrrolidine protons (δ 3.0–4.0 ppm), and benzoate aromatic signals (δ 7.8–8.0 ppm). NOESY can validate the (3R,4S) configuration .
  • Chiral HPLC : Use columns like Chiralcel® OD-H with hexane/isopropanol mobile phases to resolve enantiomers (retention time differences ≥2 min) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., C₁₈H₂₅N₂O₄⁺ expected m/z 333.18) .

Advanced Research Questions

Q. What strategies are effective in resolving contradictions in reported reactivity or stability data for this compound under varying pH conditions?

  • Methodological Answer :

  • Stability Studies : Perform accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) in buffers (pH 1–10). Monitor Boc deprotection via TLC or LC-MS. Boc groups are labile under acidic (e.g., TFA) or basic (e.g., NaOH) conditions, while the methyl benzoate is stable below pH 9 .
  • Contradiction Analysis : Discrepancies in melting points (e.g., 50°C vs. 186°C in vs. 15) may arise from polymorphic forms or impurities. Use differential scanning calorimetry (DSC) and X-ray crystallography to identify crystal phases .

Q. How can computational methods optimize reaction pathways for derivatizing the pyrrolidine-Boc-benzoate scaffold?

  • Methodological Answer :

  • Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states for reactions like Boc deprotection or benzoate hydrolysis. Software like Gaussian or ORCA can predict activation energies and regioselectivity .
  • Machine Learning : Train models on existing reaction data (e.g., yields, solvent effects) to predict optimal conditions for new derivatives. For example, Bayesian optimization can narrow down catalyst/ligand combinations for cross-coupling .

Q. What experimental designs are recommended to study the compound’s interactions with biological targets (e.g., enzymes) while minimizing non-specific binding?

  • Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Immobilize the target protein on a sensor chip and measure binding kinetics (ka, kd) of the compound in real-time. Use negative controls (e.g., scrambled peptides) to subtract background .
  • Fluorescence Polarization : Label the compound with a fluorophore (e.g., FITC) and monitor changes in polarization upon binding to the target. Competitive assays with unlabeled ligand validate specificity .

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